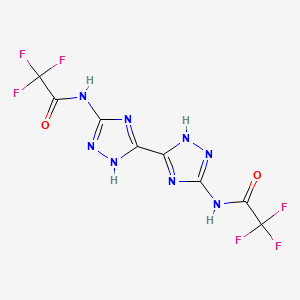
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the dimethoxyphenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mecanismo De Acción
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit enzyme activity essential for bacterial survival. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through binding to specific proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the furan and dimethoxyphenyl groups.
5-(2-Furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the dimethoxyphenyl group.
1-(2,5-Dimethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar but lacks the furan group.
Uniqueness
(5E)-1-(2,5-dimethoxyphenyl)-5-(2-furylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both the furan and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H14N2O5S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H14N2O5S/c1-22-10-5-6-14(23-2)13(9-10)19-16(21)12(15(20)18-17(19)25)8-11-4-3-7-24-11/h3-9H,1-2H3,(H,18,20,25)/b12-8+ |
Clave InChI |
DYOKRGAYEGWMIS-XYOKQWHBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)


![(2Z)-2-(2-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653593.png)
![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11653594.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)

![6-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11653617.png)
![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)
